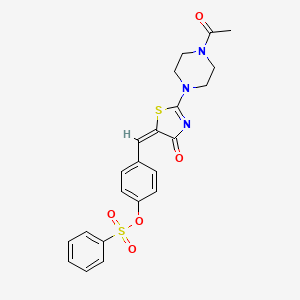

(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Description

The compound (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a thiazol-5(4H)-one derivative featuring a 4-acetylpiperazinyl substituent at the 2-position of the thiazolone ring and a benzenesulfonate ester group attached to the para-position of the phenyl ring. Thiazolone derivatives are known for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities. The benzenesulfonate group may enhance solubility or serve as a leaving group in prodrug systems, while the acetylpiperazinyl moiety could improve pharmacokinetic properties, such as blood-brain barrier penetration or receptor binding .

Propriétés

IUPAC Name |

[4-[(E)-[2-(4-acetylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-16(26)24-11-13-25(14-12-24)22-23-21(27)20(31-22)15-17-7-9-18(10-8-17)30-32(28,29)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGTUUCEPWANLL-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, known for its pharmacological properties. The synthesis typically involves the condensation of 4-acetylpiperazine with a thiazolidinone derivative, followed by sulfonation to yield the final product. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit substantial antimicrobial properties. A study demonstrated that certain thiazolidinones, including related compounds, showed effective inhibition against various bacterial strains. For instance, compounds with similar structures have been reported to possess Minimum Inhibitory Concentrations (MIC) in the range of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antidiabetic Effects

Thiazolidinones are recognized for their role in diabetes management, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and reduces blood glucose levels. In animal models, compounds similar to (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate have shown promising hypoglycemic effects, comparable to established antidiabetic drugs like pioglitazone .

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been extensively studied. Recent findings suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For example, derivatives have been evaluated for their effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the low micromolar range .

Case Studies

- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and tested against multiple pathogens. Results indicated that modifications at the piperazine moiety significantly enhanced antimicrobial potency .

- Diabetes Model : In a study involving genetically diabetic mice, administration of a thiazolidinone derivative led to a significant reduction in blood glucose levels over four weeks, demonstrating its potential as a therapeutic agent for diabetes .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Data Summary

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperazine moieties. For instance, hybrid molecules derived from thiazolidinone structures have shown significant activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. These findings suggest that the incorporation of the thiazole scaffold enhances cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 37 | HepG2 | 0.06 | Apoptosis |

| 46 | MCF-7 | 12.4 | Cell Cycle Arrest |

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant properties in animal models. Studies indicate that derivatives with piperazine and thiazole components exhibit promising results in reducing seizure activity, particularly in models induced by maximal electroshock.

Case Studies

- Anticancer Screening : A series of thiazolidinone derivatives were synthesized and tested against multiple tumor cell lines. The most potent compound demonstrated an IC50 value of 0.073 µM against HT-29 colon cancer cells, indicating significant anticancer properties .

- Anticonvulsant Evaluation : In a study involving the screening of piperazine derivatives, several compounds showed efficacy in reducing seizure frequency in MES models, suggesting that modifications to the piperazine ring can enhance anticonvulsant activity .

- Analgesic Properties : Compounds similar to (E)-4-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate were assessed for analgesic effects using standard pain models. Results indicated that certain derivatives significantly reduced pain responses compared to controls .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with two classes of heterocyclic derivatives: oxazol-5(4H)-ones (e.g., 4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)-phenyl benzoate derivatives) and hydrazones (e.g., benzylidene hydrazinyl derivatives). Key differences include:

- Core Heterocycle: The thiazolone ring (with sulfur) in the target compound vs. oxazolone (with oxygen) or hydrazone (non-cyclic hydrazine derivatives). Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity and alter electronic properties compared to oxygen-based analogs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Hypothetical)

| Property | Target Compound | Oxazolone Analogues | Hydrazones |

|---|---|---|---|

| LogP (Predicted) | 2.5–3.2 | 1.8–2.5 | 1.2–2.0 |

| Solubility (mg/mL) | <0.1 (Aqueous) | 0.5–1.0 | 1.0–5.0 |

| Melting Point (°C) | 180–200 | 150–170 | 120–150 |

Notes

Limitations : Direct experimental data on the target compound are unavailable in the provided evidence. Comparisons are inferred from structurally related compounds (oxazolones, hydrazones) .

Biological Potential: The thiazolone core and benzenesulfonate group suggest possible antimicrobial or kinase-inhibitory activity, warranting further in vitro studies.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazolidinone Formation | DMF | 70 | – | 65–75 |

| Acetylpiperazine Coupling | DCM | RT | EDCI/HOBt | 50–60 |

| Sulfonate Esterification | THF | 0–5 | Triethylamine | 70–80 |

How can researchers confirm the structural identity and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify acetylpiperazine protons (δ 2.4–3.2 ppm, multiplet) and sulfonate aromatic protons (δ 7.5–8.1 ppm) .

- ¹³C NMR: Confirm carbonyl groups (thiazolidinone C=O at ~170 ppm; sulfonate C-S at ~125 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity .

- Mass Spectrometry (MS): ESI-MS in positive mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .

What advanced strategies can optimize reaction yields and minimize by-products?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent ratio, temperature) and identify optimal conditions .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to pinpoint side reactions (e.g., hydrolysis of sulfonate esters) .

- Microwave-Assisted Synthesis: Reduce reaction time for cyclization steps (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

Q. Table 2: By-Product Mitigation Strategies

| By-Product | Mitigation Approach | Reference |

|---|---|---|

| Hydrolysis of sulfonate | Use anhydrous conditions, molecular sieves | |

| Oxazole formation | Control stoichiometry of thiourea |

How can researchers design structure-activity relationship (SAR) studies for this compound?

Level: Advanced

Methodological Answer:

- Structural Modifications:

- Vary acetylpiperazine substituents (e.g., replace acetyl with carbamate) .

- Modify the benzenesulfonate group (e.g., introduce electron-withdrawing groups) .

- Biological Assays:

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins .

How should researchers address contradictions in bioactivity data across studies?

Level: Advanced

Methodological Answer:

- Replicate Experiments: Use standardized protocols (e.g., identical cell lines, incubation times) to eliminate variability .

- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

- Validate Assay Conditions: Test for interference from solvents (e.g., DMSO concentration ≤0.1%) or buffer components .

What computational methods predict the compound’s environmental fate and toxicity?

Level: Advanced

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR): Use software like EPI Suite to estimate biodegradation and ecotoxicity .

- Molecular Dynamics Simulations: Model interactions with environmental matrices (e.g., soil organic matter) .

- Metabolite Prediction: Tools like Meteor (Lhasa Limited) to identify potential bioactive metabolites .

How to design a long-term stability study for this compound under varying storage conditions?

Level: Advanced

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light Sensitivity: Use amber vials and UV-vis spectroscopy to assess photodegradation .

- Degradation Product Identification: LC-MS/MS to characterize oxidation by-products (e.g., sulfonate hydrolysis) .

Q. Table 3: Stability Study Design

| Condition | Parameters Monitored | Frequency |

|---|---|---|

| 25°C/60% RH | Purity, crystallinity | 0, 3, 6, 12 mo |

| 40°C/75% RH | Degradation products | Monthly |

| Light (ICH Q1B) | Color change, potency | 0, 1, 3 mo |

What experimental frameworks integrate this compound into pharmacological theories?

Level: Advanced

Methodological Answer:

- Target-Driven Hypothesis: Link to kinase inhibition theories by testing against PI3K/Akt/mTOR pathways .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use non-linear mixed-effects models (NONMEM) to correlate plasma concentration with efficacy .

- Systems Biology: Incorporate omics data (transcriptomics/proteomics) to map multi-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.